2-Ethyl-4-methoxy-3-methylbenzoic acid
Overview
Description
Scientific Research Applications
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Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology .
- Method : The reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields (76% yields). This was again reduced quantitatively with tributyltin hydride (Bu 3 SnH) (94% yield) to afford 4-(methoxymethyl)-2-methylindole in a moderate overall yield (37%) .
- Results : Indole derivatives show various biologically vital properties. They are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
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3-Methoxy-2-methylbenzoic acid
- Field : Organic Chemistry
- Application : This compound is used as a Corey-Bakshi-Shibata oxazaborolidine catalyst for asymmetric reduction and asymmetric synthesis .
- Results : The compound is used in the asymmetric reduction of prochiral ketones. Other applications include the enantioselective synthesis of -hydroxy acids, -amino acids .
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Synthesis of Y (III) and Lanthanides (III)
- Field : Inorganic Chemistry
- Application : 4-Methoxy-2-methylbenzoic acid may be used in the synthesis of 4-methoxy-2-methylbenzoates of Y (III) and lanthanides (III) (La to Lu, excluding Pm) .
- Results : The compound is used in the synthesis of 4-methoxy-2-methylbenzoates of Y (III) and lanthanides (III) (La to Lu, excluding Pm) .
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Synthesis of Hydrazide and Bromo Compound
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Asymmetric Reduction of Prochiral Ketones
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Enantioselective Synthesis
Safety And Hazards
The safety information available indicates that “2-Ethyl-4-methoxy-3-methylbenzoic acid” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and to keep the compound in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
2-ethyl-4-methoxy-3-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-8-7(2)10(14-3)6-5-9(8)11(12)13/h5-6H,4H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTLAARDTZTCBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1C)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4-methoxy-3-methylbenzoic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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